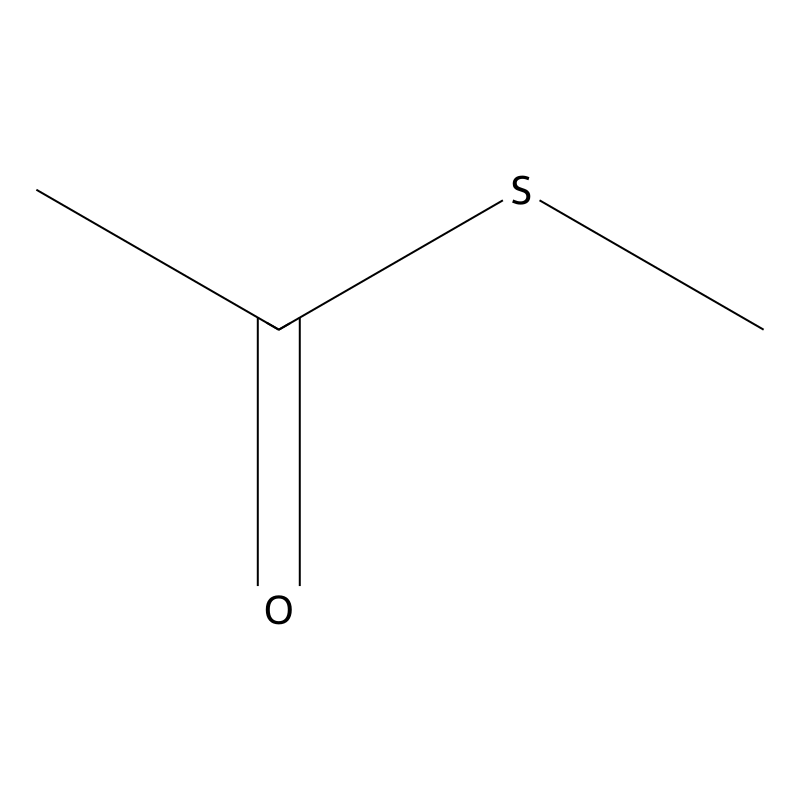

S-Methyl thioacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Occurrence and Natural Sources:

S-Methyl thioacetate is a naturally occurring compound found in various plant species, including tomatoes (Solanum lycopersicum) and onions (Allium cepa) []. While its presence in these sources is documented, research on its specific role within the plant's metabolism or its ecological function is limited.

Chemical Properties and Isomers:

S-Methyl thioacetate belongs to the class of organic compounds known as thioesters. It has the chemical formula C₃H₆OS and a molecular weight of 78.12 g/mol []. Notably, S-Methyl thioacetate has a constitutional isomer, O-Methyl thioacetate, where the oxygen and sulfur atoms are switched. Both isomers are found naturally and contribute to the flavor profiles of various foods [].

Potential Applications:

Due to its unique chemical properties, S-Methyl thioacetate presents potential research applications in various fields:

- Flavor and Fragrance Research: S-Methyl thioacetate, in its diluted form, plays a role in the complex flavor profiles of food items like Camembert cheese []. Research in food science might explore the specific contribution of S-Methyl thioacetate and its interaction with other flavor components.

- Biomedical Research: S-Methyl thioacetate's potential biological effects are being investigated in various areas. For instance, some studies suggest its potential antimicrobial properties []. However, further research is needed to understand its efficacy and safety in this context.

S-Methyl thioacetate is a thioester compound with the molecular formula . It is classified as a thioester because it contains a sulfur atom bonded to a carbonyl group (C=O) and an alkyl group, specifically a methyl group in this case. This compound is functionally related to ethanethioic acid and has been identified in various biological sources, including plants like Allium cepa (onion) and Solanum species (nightshades) . S-Methyl thioacetate exhibits unique chemical properties that make it of interest in both synthetic chemistry and biological systems.

The mechanism by which SMTA contributes to flavor and aroma is likely linked to its interaction with olfactory receptors in the nose. These receptors detect specific volatile compounds, triggering the perception of smell. The specific interaction between SMTA and olfactory receptors requires further investigation [].

- Hydrolysis: S-Methyl thioacetate can be hydrolyzed to produce methanethiol and acetic acid. This reaction can be catalyzed by acids or bases.

- Enzymatic Reactions: In biological systems, S-methyl thioacetate is synthesized enzymatically from methanethiol and acetic acid, highlighting its role in metabolic pathways .

- Electro

S-Methyl thioacetate has been studied for its biological activities, particularly in microbial metabolism. It is produced by certain microorganisms through enzymatic pathways that involve the conversion of methanethiol. This compound has been implicated in various biochemical processes, including those related to sulfur metabolism . Additionally, its presence in certain plants suggests potential roles in plant defense mechanisms and signaling.

S-Methyl thioacetate can be synthesized through several methods:

- Enzymatic Synthesis: This method involves the action of specific enzymes that facilitate the reaction between methanethiol and acetic acid, leading to the formation of S-methyl thioacetate .

- Electrochemical Synthesis: A novel approach involves the electrochemical reaction of carbon monoxide with methanethiol using nickel sulfide as a catalyst. This method has shown promising yields and operates under mild conditions .

- Chemical Synthesis: Traditional synthetic routes may involve the reaction of methyl iodide with sodium thiolate or other sulfur-containing reagents.

S-Methyl thioacetate finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

- Flavoring Agents: Due to its characteristic odor, it may be used as a flavoring agent in food products.

- Biochemical Research: Its role in biological systems makes it valuable for studying metabolic pathways involving sulfur compounds.

Research on interaction studies involving S-methyl thioacetate focuses on its reactivity with other biological molecules and its role in metabolic pathways. Studies have shown that it interacts with enzymes responsible for sulfur metabolism, influencing various biochemical processes . Additionally, its synthesis pathway indicates interactions with carbon monoxide and methanethiol under catalytic conditions .

S-Methyl thioacetate shares similarities with other thioesters and esters. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl acetate | An ester with similar structure but without sulfur. | |

| Ethyl thioacetate | Thioester with an ethyl group instead of methyl. | |

| Propyl thioacetate | A larger thioester variant with propyl group. |

Uniqueness of S-Methyl Thioacetate

S-Methyl thioacetate's uniqueness lies in its sulfur-containing structure, which imparts distinct chemical properties not found in ordinary esters like methyl acetate. Its biological relevance and potential applications in organic synthesis further distinguish it from similar compounds. The ability to synthesize it through both enzymatic and electrochemical methods also highlights its versatility as a chemical entity.

S-Methyl thioacetate represents a significant thioester compound that plays crucial roles in cellular metabolism and biochemical processes. This compound serves as an important intermediate in multiple metabolic pathways, particularly those involving sulfur metabolism, amino acid catabolism, and energy production [2] [3].

Integration in Cellular Metabolic Networks

The integration of S-methyl thioacetate within cellular metabolic networks demonstrates its fundamental importance in maintaining cellular homeostasis and energy production. This thioester compound functions as a metabolic node that connects various biochemical pathways, facilitating the efficient transfer of acetyl units and sulfur-containing moieties throughout the cell [4].

Relation to Acetyl-CoA Metabolism

S-Methyl thioacetate exhibits a direct and fundamental relationship with acetyl-coenzyme A metabolism, serving as both a precursor and product of acetyl-coenzyme A-dependent reactions [2] [4]. The compound functions as a thioester analog of acetyl-coenzyme A, sharing similar high-energy bonds that can be utilized for biosynthetic processes and energy transfer reactions.

The formation of S-methyl thioacetate from acetyl-coenzyme A occurs through enzymatic transfer reactions, particularly those catalyzed by coenzyme A transferases [4]. These enzymes facilitate the transfer of the acetyl group from acetyl-coenzyme A to methanethiol, resulting in the production of S-methyl thioacetate. This reaction represents a crucial mechanism for the diversification of acetyl-coenzyme A metabolism, allowing cells to channel acetyl units into sulfur-containing metabolic pathways.

The relationship between S-methyl thioacetate and acetyl-coenzyme A metabolism extends beyond simple precursor-product relationships. S-methyl thioacetate can serve as an alternative acetyl donor in certain metabolic contexts, particularly when acetyl-coenzyme A availability is limited [2]. This functional redundancy provides metabolic flexibility and ensures continued acetyl group availability for essential biosynthetic processes.

Furthermore, S-methyl thioacetate participates in the reductive acetyl-coenzyme A pathway, a fundamental carbon fixation mechanism observed in various microorganisms [2]. In this pathway, S-methyl thioacetate can be viewed as a precursor to acetyl-coenzyme A formation, highlighting its role in primordial metabolism and carbon fixation processes.

Role in Sulfur Compound Cycling

S-Methyl thioacetate plays a pivotal role in sulfur compound cycling within cellular systems, serving as both a sulfur donor and acceptor in various metabolic transformations [5] [6]. The compound's unique chemical structure, containing both sulfur and acetyl moieties, positions it as a critical intermediate in the biogeochemical cycling of sulfur compounds.

The sulfur atom in S-methyl thioacetate can be readily mobilized through various enzymatic reactions, contributing to the cellular sulfur pool [6]. This mobilization occurs through hydrolysis reactions that release methanethiol, which can then be further metabolized or incorporated into other sulfur-containing compounds. The released sulfur can participate in the synthesis of essential biomolecules, including amino acids, vitamins, and cofactors.

In the context of sulfur cycling, S-methyl thioacetate functions as a link between organic and inorganic sulfur metabolism [7]. The compound can be derived from the degradation of sulfur-containing amino acids and can contribute to the production of hydrogen sulfide and other reduced sulfur species. This dual role enables cells to maintain sulfur homeostasis and respond to changing sulfur availability in their environment.

The involvement of S-methyl thioacetate in sulfur cycling extends to its role in redox balance maintenance [5]. The compound can participate in redox reactions that help regulate cellular oxidative stress and maintain appropriate reducing conditions for various metabolic processes. This function is particularly important in environments where sulfur compounds serve as electron donors or acceptors.

Enzymatic versus Spontaneous Formation

The formation of S-methyl thioacetate can occur through both enzymatic and spontaneous mechanisms, with each pathway contributing differently to cellular metabolism and biochemical processes [4] [8]. Understanding these distinct formation mechanisms is crucial for comprehending the compound's role in various biological contexts.

Kinetics of Formation Pathways

The kinetics of S-methyl thioacetate formation vary significantly between enzymatic and spontaneous pathways, with each mechanism exhibiting distinct rate constants, temperature dependencies, and substrate requirements [4] [8] [9].

Enzymatic formation of S-methyl thioacetate follows Michaelis-Menten kinetics, with specific enzymes catalyzing the transfer of acetyl groups from acetyl-coenzyme A to methanethiol [4]. The enzymatic pathway exhibits higher catalytic efficiency compared to spontaneous formation, with rate constants typically ranging from 10^-3 to 10^-2 s^-1 under physiological conditions. The enzymatic process demonstrates optimal activity at temperatures between 25-37°C and pH ranges of 6.5-8.0, conditions that align with cellular environments.

The enzymatic pathway requires specific cofactors, including coenzyme A transferases and metal ions such as magnesium or manganese [4]. These cofactors facilitate proper enzyme folding and substrate binding, enabling efficient catalysis. The presence of these cofactors significantly enhances the reaction rate, making enzymatic formation the predominant pathway under normal cellular conditions.

Spontaneous formation of S-methyl thioacetate occurs through non-enzymatic chemical reactions between methanethiol and various acyl-coenzyme A derivatives [4]. This pathway exhibits lower reaction rates compared to enzymatic formation, with rate constants typically in the range of 10^-6 to 10^-4 s^-1. The spontaneous pathway shows significant temperature dependence, with reaction rates increasing substantially at elevated temperatures above 50°C.

The spontaneous formation pathway is pH-independent and does not require specific cofactors, making it a background process that can occur under various environmental conditions [4]. However, the lower efficiency of this pathway means that it primarily contributes to S-methyl thioacetate formation under conditions where enzymatic activity is limited or absent.

| Formation Pathway | Rate Constants (s^-1) | Temperature Optimum | pH Range | Cofactor Requirements |

|---|---|---|---|---|

| Enzymatic | 10^-3 to 10^-2 | 25-37°C | 6.5-8.0 | CoA transferases, Mg^2+/Mn^2+ |

| Spontaneous | 10^-6 to 10^-4 | >50°C | pH independent | None |

Methanethiol as Critical Donor in Biosynthesis

Methanethiol serves as the primary sulfur donor in S-methyl thioacetate biosynthesis, playing a critical role in determining the efficiency and regulation of this metabolic process [8] [10]. The availability and cellular concentration of methanethiol significantly influence the rate of S-methyl thioacetate formation through both enzymatic and spontaneous mechanisms.

The biosynthesis of methanethiol occurs through multiple metabolic pathways, with the methionine degradation pathway being the primary source in most organisms [8] [11]. Methionine γ-lyase catalyzes the direct conversion of L-methionine to methanethiol, α-ketobutyrate, and ammonia, providing the sulfur donor necessary for S-methyl thioacetate synthesis. This pathway is particularly active in microorganisms that produce significant amounts of volatile sulfur compounds.

Alternative pathways for methanethiol production include the transamination of methionine to 4-methylthio-2-oxobutanoic acid, followed by chemical reduction to methanethiol [11]. This pathway is commonly observed in yeasts and fungi, where it contributes to the overall sulfur metabolism and volatile compound production.

The efficiency of methanethiol as a donor depends on its cellular concentration and availability [8]. Studies have demonstrated that methanethiol can be a limiting factor in S-methyl thioacetate synthesis, particularly in organisms with high acetyl-coenzyme A availability but limited methanethiol production. Supplementation with exogenous methanethiol has been shown to significantly increase S-methyl thioacetate production in various microbial systems.

The regulation of methanethiol biosynthesis involves multiple factors, including substrate availability, enzyme expression, and environmental conditions [8]. The activity of methionine γ-lyase is regulated by the availability of methionine and other amino acids, creating a feedback mechanism that controls methanethiol production based on cellular needs.

| Methanethiol Source | Key Enzyme | Substrate | Regulation |

|---|---|---|---|

| Methionine γ-lyase pathway | Methionine γ-lyase | L-Methionine | Substrate availability |

| Transamination pathway | Methionine aminotransferase | L-Methionine | Amino acid pool balance |

| Cysteine metabolism | Cystathionine β-synthase | L-Cysteine | Sulfur amino acid balance |

Amino Acid Metabolism Involvement

S-Methyl thioacetate participates extensively in amino acid metabolism, serving as both a product and intermediate in various amino acid catabolic pathways [3] [12]. The compound's involvement in amino acid metabolism demonstrates its importance in nitrogen and sulfur balance within cells.

Leucine Catabolic Pathway Connections

The leucine catabolic pathway exhibits significant connections to S-methyl thioacetate metabolism, with multiple intermediates and products serving as precursors or co-substrates in thioester synthesis [3] [12]. These connections highlight the integration of amino acid catabolism with sulfur metabolism and energy production pathways.

Leucine catabolism begins with transamination by branched-chain amino acid aminotransferases, producing α-ketoisocaproate as the primary ketoacid intermediate [12]. This ketoacid undergoes oxidative decarboxylation by the branched-chain ketoacid dehydrogenase complex, yielding isovaleryl-coenzyme A as the activated intermediate. The presence of methanethiol allows for the formation of S-methyl thioisovalerate through nucleophilic substitution reactions with the coenzyme A thioester.

The leucine catabolic pathway produces several acyl-coenzyme A intermediates that can serve as substrates for S-methyl thioester formation [3]. These intermediates include isovaleryl-coenzyme A, β-methylcrotonyl-coenzyme A, and β-methylglutaconyl-coenzyme A. Each of these compounds can potentially react with methanethiol to form the corresponding S-methyl thioester, including S-methyl thioacetate when the pathway generates acetyl-coenzyme A equivalents.

The integration of leucine catabolism with S-methyl thioacetate metabolism provides a mechanism for the disposal of excess leucine while simultaneously contributing to the cellular thioester pool [3]. This connection is particularly important in organisms that experience high protein turnover or consume leucine-rich nutrients.

Enzymatic studies have demonstrated that leucine catabolism can lead to the production of multiple S-methyl thioesters, including S-methyl thioacetate, S-methyl thioisovalerate, and S-methyl thioisobutyrate [3]. The distribution of these products depends on the specific enzymes present and the availability of methanethiol as a co-substrate.

Branched-Chain Amino Acid Relationship

The relationship between S-methyl thioacetate and branched-chain amino acid metabolism extends beyond leucine to include isoleucine and valine catabolism [12] [13]. Each of these amino acids contributes to S-methyl thioester formation through distinct but related metabolic pathways.

Branched-chain amino acids share common initial steps in their catabolic pathways, including reversible transamination and irreversible oxidative decarboxylation [12]. The branched-chain amino acid aminotransferases catalyze the first step, converting leucine, isoleucine, and valine to their respective ketoacids: α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate. These ketoacids then undergo oxidative decarboxylation to form the corresponding acyl-coenzyme A derivatives.

The branched-chain ketoacid dehydrogenase complex represents a critical regulatory point in branched-chain amino acid metabolism and S-methyl thioester formation [12]. This enzyme complex is subject to allosteric regulation and covalent modification, allowing cells to control the flux through these pathways based on metabolic demands and substrate availability.

Valine catabolism specifically contributes to S-methyl thioacetate formation through the production of isobutyryl-coenzyme A, which can undergo further metabolism to generate acetyl-coenzyme A equivalents [12]. The final steps of valine catabolism involve the conversion of 3-hydroxyisobutyrate to methylmalonic semialdehyde, which is then oxidized to propionyl-coenzyme A. These intermediates can serve as substrates for S-methyl thioester formation when methanethiol is available.

Isoleucine catabolism produces both ketogenic and glucogenic products, including acetyl-coenzyme A and propionyl-coenzyme A [12]. The acetyl-coenzyme A produced from isoleucine catabolism can directly contribute to S-methyl thioacetate formation through enzymatic or spontaneous reactions with methanethiol.

The tissue distribution of branched-chain amino acid catabolism influences the sites of S-methyl thioacetate formation [12]. Skeletal muscle represents the primary site of branched-chain amino acid catabolism in mammals, while the liver plays a secondary role. This distribution pattern affects the cellular and tissue-specific production of S-methyl thioacetate and related thioesters.

| Amino Acid | Ketoacid Product | Acyl-CoA Intermediate | Potential S-Methyl Thioester |

|---|---|---|---|

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | S-Methyl thioisovalerate |

| Isoleucine | α-Keto-β-methylvalerate | 2-Methylbutyryl-CoA | S-Methyl thioisobutyrate |

| Valine | α-Ketoisovalerate | Isobutyryl-CoA | S-Methyl thioacetate |

Physical Description

colourless to pale yellow liquid

XLogP3

Density

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index